molecular formula C7ClF4N B6316178 3-chloro-2,4,5,6-tetrafluorobenzonitrile CAS No. 31881-88-6

3-chloro-2,4,5,6-tetrafluorobenzonitrile

Cat. No.: B6316178
CAS No.: 31881-88-6
M. Wt: 209.53 g/mol
InChI Key: SMPPDKRKAOZGQO-UHFFFAOYSA-N
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Description

3-chloro-2,4,5,6-tetrafluorobenzonitrile is an organic compound with the molecular formula C7HClF4N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and four fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,5,6-tetrafluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 3-chlorobenzonitrile with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,4,5,6-tetrafluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 3-chloro-2,4,5,6-tetrafluoroaniline.

    Oxidation: Formation of 3-chloro-2,4,5,6-tetrafluorobenzoic acid.

Scientific Research Applications

3-chloro-2,4,5,6-tetrafluorobenzonitrile is used in various scientific research fields:

    Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-chloro-2,4,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride
  • 2,3,5,6-tetrafluorobenzonitrile
  • 4-chlorobenzotrifluoride

Uniqueness

3-chloro-2,4,5,6-tetrafluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both chlorine and multiple fluorine atoms makes it highly reactive and suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF4N/c8-3-4(9)2(1-13)5(10)7(12)6(3)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPPDKRKAOZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469488
Record name Benzonitrile, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31881-88-6
Record name 3-Chloro-2,4,5,6-tetrafluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31881-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-chloro-2,4,5,6-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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